molecular formula C5H6N2O3 B1311142 methyl 5-hydroxy-1H-pyrazole-3-carboxylate CAS No. 1018446-60-0

methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No. B1311142
M. Wt: 142.11 g/mol
InChI Key: JTJZOTYGFHOHMK-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. Methyl 5-hydroxy-1H-pyrazole-3-carboxylate features a hydroxy group at the 5-position and a carboxylate ester at the 3-position of the pyrazole ring, with a methyl ester group attached to it .

Synthesis Analysis

The synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate was achieved through a one-pot, two-component reaction involving phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature. The reaction was carried out in a mixture of toluene and dichloromethane as solvents . This method represents a straightforward approach to synthesize pyrazole derivatives, which are often used as intermediates in the preparation of more complex molecules for pharmaceutical and material science applications.

Molecular Structure Analysis

The molecular structure of methyl 5-hydroxy-1H-pyrazole-3-carboxylate was determined by single-crystal X-ray diffraction studies. The compound crystallized in the monoclinic space group P21/c, with specific unit cell dimensions provided in the study . The crystal structure analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

While the specific chemical reactions of methyl 5-hydroxy-1H-pyrazole-3-carboxylate are not detailed in the provided papers, pyrazole derivatives are known to participate in various chemical reactions. These can include cyclocondensation, hydrogen bond formation, and interactions with other functional groups present in the molecule. For instance, the presence of a hydroxy group can lead to the formation of hydrogen bonds, which can stabilize the molecular structure or facilitate reactions with other compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-hydroxy-1H-pyrazole-3-carboxylate, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of functional groups like the hydroxy and carboxylate ester can affect the compound's polarity, hydrogen bonding capacity, and overall reactivity. The thermal stability of related pyrazole derivatives has been studied using thermogravimetric analysis, indicating that these compounds are generally stable up to certain temperatures . Additionally, the optical properties, such as UV-vis absorption and fluorescence, can be influenced by the substituents on the pyrazole ring, as seen in related studies .

Scientific Research Applications

1. Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase

  • Application Summary : This compound has been evaluated for its binding in the active site of dihydroorotate dehydrogenase of Plasmodium falciparum (PfDHODH), a key enzyme in the life cycle of the malaria parasite .
  • Methods of Application : The compound was prepared by two-step syntheses via enaminone-type reagents or key intermediates .
  • Results : Testing the pyrazole derivatives for the inhibition of PfDHODH showed that 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate and 1-(naphthalene-2-yl)-, 1-(2,4,6-trichlorophenyl)-, and 1-[4-(trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylates (~30% inhibition) were slightly more potent than a known inhibitor .

2. Crystal Structure Analysis

  • Application Summary : The crystal structure of this compound has been analyzed .
  • Methods of Application : The compound was prepared by a one-pot, two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature for 2 h in a mixture of toluene and dichloromethane as solvent .
  • Results : The compound was crystallized from an ethanol solution in monoclinic space group P21/c with unit cell dimensions a = 9.5408 (16), b = 9.5827 (16), c = 11.580 (2) Å, β = 105.838 (3)°, V = 1018.5 (3) Å3, Z = 4 .

3. D-Amino Acid Oxidase Inhibition

  • Application Summary : This compound is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
  • Results : The compound specifically prevents formalin-induced tonic pain .

4. Dihydroorotate Dehydrogenase Inhibitors

  • Application Summary : This compound can be used as Dihydroorotate Dehydrogenase (DHODH) inhibitors to treat diseases .

5. Dihydroorotate Dehydrogenase Inhibitors

  • Application Summary : This compound can be used as Dihydroorotate Dehydrogenase (DHODH) inhibitors to treat diseases .

Safety And Hazards

The safety information for “Methyl 5-hydroxy-1H-pyrazole-3-carboxylate” indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

methyl 5-oxo-1,2-dihydropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJZOTYGFHOHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801006954
Record name Methyl 3-hydroxy-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-hydroxy-1H-pyrazole-3-carboxylate

CAS RN

86625-25-4, 1018446-60-0
Record name Methyl 3-hydroxy-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-1H-pyrazole-3-carboxylic acid methyl ester
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